Benzyl (5-(aminooxy)pentyl)carbamate

説明

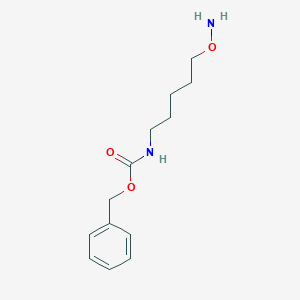

Benzyl (5-(aminooxy)pentyl)carbamate is a carbamate derivative featuring a pentyl chain substituted with an aminooxy (-O-NH₂) group and a benzyloxycarbonyl (Cbz) protecting group. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the conjugation of carbonyl-containing molecules via oxime ligation. Its aminooxy group enables selective reactions with aldehydes or ketones, making it valuable in bioconjugation and drug delivery systems .

特性

分子式 |

C13H20N2O3 |

|---|---|

分子量 |

252.31 g/mol |

IUPAC名 |

benzyl N-(5-aminooxypentyl)carbamate |

InChI |

InChI=1S/C13H20N2O3/c14-18-10-6-2-5-9-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16) |

InChIキー |

PPPKSDFOXBRMKT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCON |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ベンジル (5-(アミノオキシ)ペンチル)カルバメートの合成は、通常、以下の手順で行われます。

-

アミノオキシ中間体の生成: : 最初のステップは、5-(アミノオキシ)ペンチル中間体の調製です。これは、5-ブロモペンタノールとヒドロキシルアミン塩酸塩を炭酸ナトリウムなどの塩基の存在下で反応させて、5-(アミノオキシ)ペンタノールを得ることで達成できます。

-

カルバメートの生成: : 5-(アミノオキシ)ペンタノールを次に、トリエチルアミンなどの塩基の存在下でベンジルクロロホルメートと反応させます。この反応は、求核置換反応によって、ベンジル (5-(アミノオキシ)ペンチル)カルバメートを生成します。

工業生産方法

上記の方法は、実験室規模の合成に適していますが、工業生産では、より効率的でスケーラブルなプロセスが使用される場合があります。これには、連続フロー合成技術や、品質と収率を安定させるための自動化反応器の使用が含まれます。

化学反応の分析

科学研究の用途

化学

有機合成において、ベンジル (5-(アミノオキシ)ペンチル)カルバメートは、より複雑な分子の調製のための汎用性の高い中間体として役立ちます。その官能基は、さまざまな化学修飾を可能にします。

生物学

この化合物は、酵素阻害剤の開発または生物活性分子の構成ブロックとして使用することができます。そのアミノオキシ基は、特に、カルボニル含有化合物と安定なオキシム結合を形成することができる生体接合反応に有用です。

医学

医薬品化学では、ベンジル (5-(アミノオキシ)ペンチル)カルバメートは、プロドラッグとしての可能性が探求されています。カルバメート結合は、生体内で加水分解されて活性薬物を放出することができます。

工業

この化合物の安定性と反応性は、ポリマーやその他の高度な材料の生産に適しています。これは、特殊化学品の合成にも使用することができます。

科学的研究の応用

Scientific Research Applications

-

Prodrug Development :

- The compound has been investigated as a prodrug for hydroxamate-based inhibitors, which are important in treating various conditions such as neuropathic pain. By masking the hydrophilic hydroxamate group, researchers have achieved improved oral bioavailability and enhanced pharmacokinetic profiles in animal models .

- DNA Repair Mechanisms :

- Antimicrobial Activity :

- Cell Proliferation Inhibition :

Case Study 1: Neuropathic Pain Treatment

In a study investigating prodrugs of hydroxamate-based inhibitors, this compound was synthesized and evaluated for its pharmacological efficacy. The results indicated that this compound significantly increased plasma levels of the active drug compared to traditional formulations, leading to improved analgesic effects in animal models .

Case Study 2: DNA Repair Applications

Research exploring the binding properties of this compound with DNA revealed its potential role in enhancing the efficiency of DNA repair mechanisms. This study suggests that utilizing this compound could lead to advancements in gene therapy techniques aimed at correcting genetic defects or combating cancerous mutations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Prodrug Development | Enhances oral bioavailability of therapeutic agents |

| DNA Repair Mechanisms | Binds to DNA, facilitating repair processes |

| Antimicrobial Activity | Potential use as an antibiotic or adjuvant |

| Cell Proliferation Inhibition | Inhibits growth in resistant cancer cell lines |

作用機序

類似の化合物との比較

類似の化合物

ベンジルカルバメート: アミノオキシ基が不足しているため、生体接合反応では汎用性が低くなります。

5-(アミノオキシ)ペンチルカルバメート: 類似の構造ですが、ベンジル基がなく、反応性と安定性に影響を与える可能性があります。

ベンジル (5-アミノ)ペンチルカルバメート: アミノオキシ基ではなくアミノ基が含まれており、反応性のプロファイルが異なります。

独自性

ベンジル (5-(アミノオキシ)ペンチル)カルバメートは、ベンジル基とアミノオキシ基の両方の存在により、独自性があります。この組み合わせにより、特に生体接合と医薬品化学において、幅広い化学反応と用途が可能になります。

類似化合物との比較

Structural Analogs with Modified Functional Groups

Benzyl [5-(hydroxyamino)pentyl]carbamate

- Molecular Formula : C₁₃H₂₀N₂O₃

- CAS No.: 91905-05-4

- Key Differences: Replaces the aminooxy (-O-NH₂) group with a hydroxyamino (-NH-OH) group.

- Implications: The hydroxyamino group is less nucleophilic than aminooxy, reducing its reactivity toward carbonyl compounds. This derivative may exhibit slower oxime formation kinetics and lower stability under acidic conditions .

Benzyl (2-(aminooxy)ethyl)carbamate

- CAS No.: 226569-28-4

- Molecular Formula : C₁₀H₁₄N₂O₃

- Key Differences: Shorter ethyl chain (vs. pentyl) with the same aminooxy group.

- However, its smaller size may enhance solubility in polar solvents .

Analogs with Varying Chain Lengths

Benzyl (4-hydroxybutyl)carbamate

- CAS No.: 87905-98-4

- Similarity Score : 0.98 (structural similarity to target compound)

- Key Differences: Features a butyl chain (4 carbons) with a hydroxyl (-OH) group instead of aminooxy.

- Implications : The hydroxyl group renders it unsuitable for oxime ligation but makes it a candidate for esterification or glycosylation reactions .

Benzyl (6-hydroxyhexyl)carbamate

- CAS No.: 62146-62-7

- Key Differences : Extended hexyl chain with a hydroxyl group.

- Implications : Increased hydrophobicity compared to the pentyl analog, which may enhance binding to lipid membranes but reduce aqueous solubility .

Fluorinated and Complex Derivatives

Benzyl (R)-3-Fluoro-4-oxo-pentanoate Derivatives

- Example: Benzyl (R)-5-(((Benzyloxy)carbonyl)amino)-3-fluoro-4-oxo-pentanoate (CAS: Not specified)

- Key Differences : Fluorine substitution at position 3 and a ketone group at position 3.

- Implications : Fluorine enhances metabolic stability and electronegativity, making this compound useful in medicinal chemistry for protease-resistant peptide analogs .

Benzyl (5-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromene-7-yl)oxy)acetamido)pentyl)carbamate

- Molecular Formula : C₃₂H₃₂N₂O₈

- Key Differences : Complex chromene and dioxin substituents.

生物活性

Benzyl (5-(aminooxy)pentyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 237.3 Da

- CAS Registry Number : 87905-98-4

The compound features a benzyl group linked to a pentyl chain with an aminooxy functional group, which is significant for its biological interactions.

This compound exhibits its biological activity primarily through its interaction with cellular components. It has been noted for its ability to bind to DNA and potentially repair damaged DNA by targeting the 5'-hydroxyl group on the sugar backbone. This interaction suggests a role in DNA repair mechanisms, which could be beneficial in cancer therapy by inhibiting cell proliferation in resistant cell lines .

Cytotoxicity and Antitumor Activity

Research indicates that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown moderate cytotoxicity against human lung cancer cells (A549), with IC₅₀ values indicating significant inhibition of cell growth . The selection index calculated from these studies suggests that while the compound is effective against certain cancer types, it also poses risks of toxicity.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC₅₀ (µg/mL) | Selection Index |

|---|---|---|

| A549 (Lung Cancer) | 15.8 | 12.6 |

| Other Cell Lines | Varies | Varies |

Antiviral Activity

Emerging studies have also explored the antiviral potential of this compound against viruses such as SARS-CoV-2. The compound has shown promising results in inhibiting viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes within host cells .

Case Studies and Research Findings

- Antitubercular Activity : In a study focusing on structural modifications of carbamate derivatives, compounds similar to this compound demonstrated potent antitubercular efficacy both in vitro and in vivo. The modifications aimed to enhance metabolic stability and binding affinity to target sites within Mycobacterium tuberculosis .

- DNA Damage Response : Another investigation highlighted the compound's role in inducing DNA damage response pathways, which could be leveraged for therapeutic strategies in oncology. The ability to cause strand breakage suggests that it may act as a double-edged sword—potentially therapeutic but also hazardous due to its cytotoxic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。